molecular formula C23H32ClNO5 B1157170 (+)-Cloprostenol methyl amide

(+)-Cloprostenol methyl amide

Cat. No. B1157170
M. Wt: 438
InChI Key: IFOQFZVPFCRSLM-OWEKAKITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α). It is an FP receptor agonist and a potent luteolytic agent in rats and hamsters. It is 200 times and 100 times more potent than PGF2α in terminating pregnancy in hamsters and rats, respectively, without the side effects associated with PGF2α. Cloprostenol is also used in veterinary medicine as a luteolytic agent for the induction of estrus and the treatment of reproductive disorders in cattle, swine, and horses. (+)-Cloprostenol methyl amide is a more lipid soluble form of (+)-cloprostenol. Amides of PGs may serve as prodrugs, under the condition they are hydrolyzed appropriately in certain tissues to generate the bioactive free acid.

Scientific Research Applications

  • Synthesis of Analog Compounds :

    • Cloprostenol can be acylated and subsequently treated to form derivatives like N-(2-hydroxyethyl) cloprostenol amide and N-ethyl amide. These processes involve reactions with acetic anhydride, pyridine, and ethylamine (Vostrikov et al., 2019).
    • 1-Ethylamide and 1-ethanolamide derivatives of D-Cloprostenol, including their 15-epimers, have been synthesized, characterizing their molecular structures through various spectroscopic techniques (Tănase et al., 2019).
  • Amide Bond Formation and Cleavage :

    • A study on the direct synthesis of amide bonds from simple methyl and ethyl esters provides an alternative to classical amide bond formations. This is relevant to the manipulation of compounds like cloprostenol methyl amide (Zheng & Newman, 2019).
    • The catalytic N-methyl amidation of carboxylic acids presents a method for producing N-methyl amides, demonstrating compatibility with various acids (Yingxian et al., 2022).
  • Mechanism Studies and Applications in Catalysis :

    • Research on the mechanism of enzymatic methylation of nitrogen atoms within peptide bonds provides insights into the structural and chemical behavior of compounds similar to cloprostenol methyl amide (Song et al., 2018).
    • Studies on metal-catalyzed amide bond-forming reactions in aqueous media highlight the versatility of amides in synthetic organic chemistry, relevant to the manipulation of cloprostenol methyl amide (García-Álvarez et al., 2013).
  • Analytical Techniques and Spectroscopy :

    • Vibrational spectroscopy has been used to study the structure, hydration, and binding of biomolecules, including N-methyl amides like cloprostenol methyl amide (Jalkanen et al., 2006).

properties

Product Name

(+)-Cloprostenol methyl amide

Molecular Formula

C23H32ClNO5

Molecular Weight

438

InChI

InChI=1S/C23H32ClNO5/c1-25-23(29)10-5-3-2-4-9-19-20(22(28)14-21(19)27)12-11-17(26)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,26-28H,3,5,9-10,14-15H2,1H3,(H,25,29)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

IFOQFZVPFCRSLM-OWEKAKITSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC(Cl)=C2)[C@H](O)C1

synonyms

D-Cloprostenol methyl amide; (+)-16-m-Chlorophenoxy tetranor PGF2α methyl amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Cloprostenol methyl amide
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(+)-Cloprostenol methyl amide
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(+)-Cloprostenol methyl amide
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(+)-Cloprostenol methyl amide
Reactant of Route 5
(+)-Cloprostenol methyl amide
Reactant of Route 6
(+)-Cloprostenol methyl amide

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